molecular formula C12H12ClFN2O2 B11845915 4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone

4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone

Cat. No.: B11845915
M. Wt: 270.69 g/mol
InChI Key: PGNMEEVIBHPLQN-UHFFFAOYSA-N
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Description

4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a chloroacetyl group, a fluorine atom, and a dihydroquinoxalinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone typically involves the reaction of 7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cyclization: Catalysts such as acids or bases to facilitate the cyclization process.

Major Products Formed

    Nucleophilic substitution: Formation of substituted quinoxalinone derivatives.

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of alcohol derivatives.

    Cyclization: Formation of polycyclic heterocycles.

Scientific Research Applications

4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom can enhance the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone is unique due to the presence of both the chloroacetyl and fluorine substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C12H12ClFN2O2

Molecular Weight

270.69 g/mol

IUPAC Name

4-(2-chloroacetyl)-7-fluoro-3,3-dimethyl-1H-quinoxalin-2-one

InChI

InChI=1S/C12H12ClFN2O2/c1-12(2)11(18)15-8-5-7(14)3-4-9(8)16(12)10(17)6-13/h3-5H,6H2,1-2H3,(H,15,18)

InChI Key

PGNMEEVIBHPLQN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC2=C(N1C(=O)CCl)C=CC(=C2)F)C

Origin of Product

United States

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